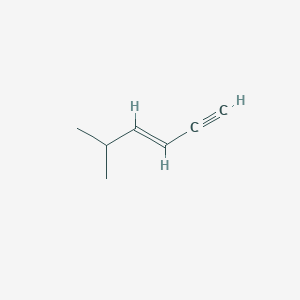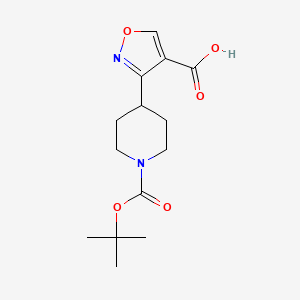![molecular formula C16H16N2O2 B2787478 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 298218-17-4](/img/structure/B2787478.png)
3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological and pharmaceutical applications.
Mecanismo De Acción
Target of Action
Pyrano[2,3-c]pyrazole derivatives, a class to which this compound belongs, have shown the capability to potentially inhibit the activity of the humanChk1 kinase enzyme . This enzyme plays a crucial role in DNA damage response and cell cycle regulation.
Mode of Action
It’s known that pyrano[2,3-c]pyrazole derivatives can interact with their targets, such as the chk1 kinase enzyme, leading to changes in the enzyme’s activity . This interaction can potentially inhibit the enzyme’s function, affecting the cell cycle regulation and DNA damage response.
Biochemical Pathways
Given the potential inhibition of the chk1 kinase enzyme, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA damage response .
Result of Action
Pyrano[2,3-c]pyrazole derivatives have shown promisingantimicrobial , anticancer , anti-inflammatory , and antiviral properties . The inhibition of the Chk1 kinase enzyme could potentially lead to the disruption of cell cycle regulation and DNA damage response, which could explain some of these effects.
Action Environment
The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These methods suggest a focus on sustainability and environmental consciousness in the compound’s production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as pyrano[2,3-c]pyrazol-6(1H)-one derivatives with 2-methylbenzyl halides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the pyrazole ring to form amines or other reduced derivatives.
Substitution: : Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases and conditions.
Industry: : Applied in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2,5-Dimethyl-4-(4-methylbenzyl)pyridine
3,4-Dimethylbenzyl alcohol
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
3,4-dimethyl-5-[(2-methylphenyl)methyl]-2H-pyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDIPUIYIEOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2787395.png)
![ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2787396.png)


![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)

![2-[(2,4-dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787404.png)

![octahydro-1H-pyrano[4,3-c]pyridine hydrochloride](/img/structure/B2787408.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)
